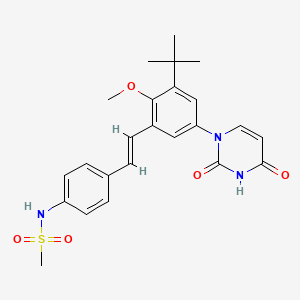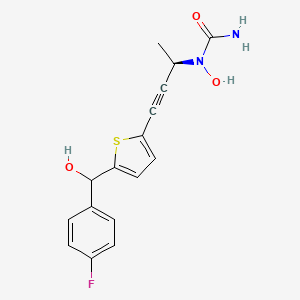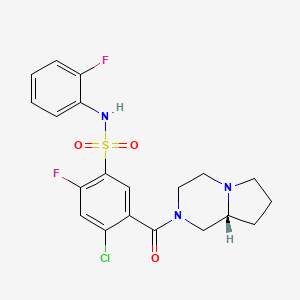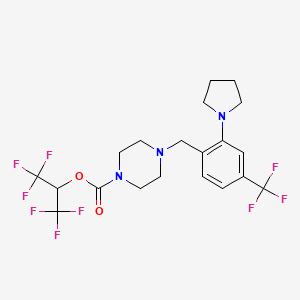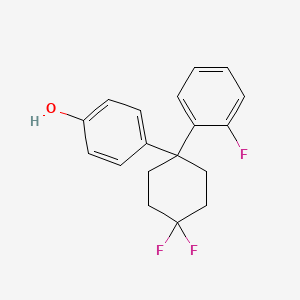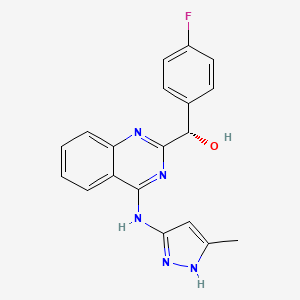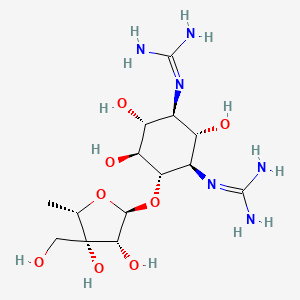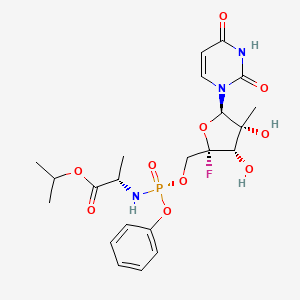
Adafosbuvir
Overview
Description
Adafosbuvir, also known as AL-335, is a pro-drug of a uridine-based nucleotide analog polymerase inhibitor. It exhibits potent antiviral activity against hepatitis C virus genotypes 1 to 6. This compound is primarily investigated for its efficacy in treating chronic hepatitis C virus infections, often in combination with other direct-acting antiviral agents such as odalasvir and simeprevir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adafosbuvir involves multiple steps, starting from the preparation of the uridine-based nucleotide analog. The key steps include:
Nucleoside Synthesis: The initial step involves the synthesis of the uridine analog through glycosylation reactions.
Phosphorylation: The nucleoside is then phosphorylated to introduce the phosphate group, which is crucial for its activity as a polymerase inhibitor.
Pro-drug Formation: The final step involves the conversion of the phosphorylated nucleoside into its pro-drug form, this compound, through esterification reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Adafosbuvir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products
The major products formed from these reactions include various metabolites and analogs of this compound, which may exhibit different levels of antiviral activity .
Scientific Research Applications
Adafosbuvir has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analog synthesis and reactivity.
Biology: Investigated for its effects on viral replication and interaction with cellular enzymes.
Medicine: Primarily researched for its potential in treating chronic hepatitis C virus infections.
Industry: Utilized in the development of antiviral therapies and as a reference compound in pharmaceutical research
Mechanism of Action
Adafosbuvir exerts its effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase (NS5B). As a pro-drug, it is metabolized into its active form within the host cells. The active form then competes with natural nucleotides, incorporating into the viral RNA and causing chain termination. This inhibits viral replication and reduces the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another nucleotide analog polymerase inhibitor used in hepatitis C virus treatment.
Dasabuvir: A non-nucleoside polymerase inhibitor with a different mechanism of action.
Velpatasvir: An NS5A inhibitor often used in combination with nucleotide analogs
Uniqueness
Adafosbuvir is unique due to its broad-spectrum activity against multiple hepatitis C virus genotypes and its potential for use in combination therapies. Unlike some other compounds, it is a pro-drug, which allows for better pharmacokinetic properties and targeted delivery within the host cells .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYGVDQZBBONK-SEUXLIJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613589-09-5 | |
| Record name | Adafosbuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adafosbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADAFOSBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



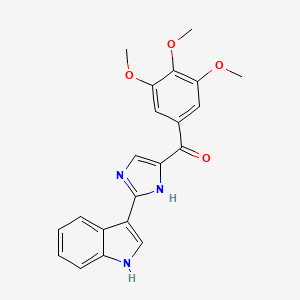
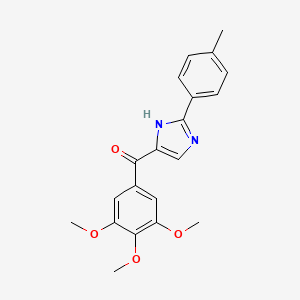
![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

